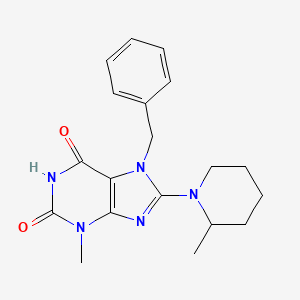
7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BRL-15572, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an important neurotransmitter in the central nervous system. By inhibiting GlyT1, BRL-15572 increases the availability of glycine in the synapse, leading to enhanced N-methyl-D-aspartate (NMDA) receptor function and improved cognitive function.
Scientific Research Applications
Receptor Affinity and Psychotropic Potential
Research has shown that derivatives of purine-2,6-dione, including compounds structurally related to "7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione," demonstrate potential psychotropic activity through their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. A study by Chłoń-Rzepa et al. (2013) investigated a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. These compounds were evaluated for their receptor affinity and functional activity, revealing antidepressant-like and anxiolytic-like activities in animal models, suggesting their therapeutic potential in treating mood disorders Chłoń-Rzepa et al., 2013.
Analgesic and Anti-inflammatory Properties
Another study focused on the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties. This research, conducted by Zygmunt et al. (2015), revealed significant analgesic activity in in vivo models, positioning these compounds as promising candidates for the development of new analgesic and anti-inflammatory agents Zygmunt et al., 2015.
Synthesis Techniques and Protective Groups
The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, employing thietanyl protecting groups, was described by Khaliullin and Shabalina (2020). Their methodology addresses the challenge of synthesizing compounds with substitutions at specific positions, demonstrating the importance of protective groups in the synthesis of complex purine derivatives Khaliullin & Shabalina, 2020.
Molecular Modeling and Anticancer Activity
The design, molecular modeling, and synthesis of purine-diones and pyridopyrimidine-diones with anticancer activity were explored by Hayallah (2017). This study highlights the synthesis of olomoucine analogues and their evaluation against cancer cell lines, providing insights into the structural requirements for anticancer activity in purine derivatives Hayallah, 2017.
properties
IUPAC Name |
7-benzyl-3-methyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-8-6-7-11-23(13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-9-4-3-5-10-14/h3-5,9-10,13H,6-8,11-12H2,1-2H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDPKZAEZLBMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2685075.png)
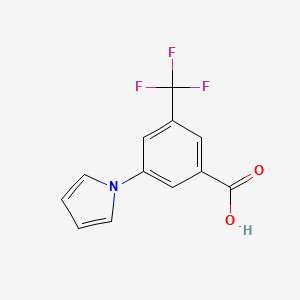
![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2685084.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2685086.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2685090.png)
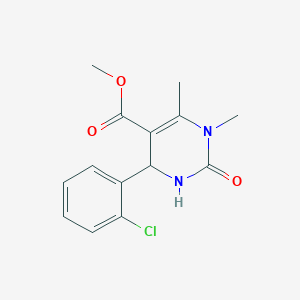

![1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685093.png)
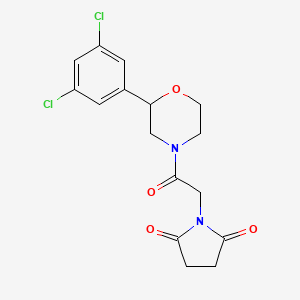
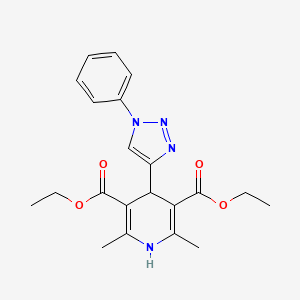
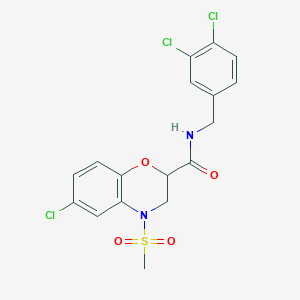

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2685098.png)